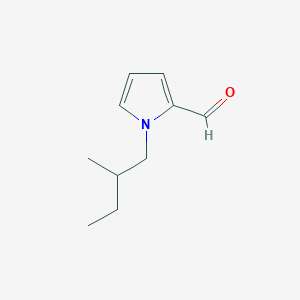
N-(3-chloro-4-fluorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H19ClFN5O3 and its molecular weight is 395.82. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Synthesis of Novel Compounds for Analgesic and Anti-inflammatory Agents : A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) described the synthesis of novel compounds, including derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, showing potential as COX-2 inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitubercular and Antibacterial Activities : Bodige et al. (2020) synthesized carboxamide derivatives and assessed their antitubercular and antibacterial properties. The study revealed certain derivatives to be more potent than reference drugs Pyrazinamide and Streptomycin (Bodige et al., 2020).
Synthesis and Structural Analysis
- Synthesis and Characterization of Piperazine Derivatives : Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate and performed X-ray diffraction studies. This study provided structural insights and some biological evaluations, including moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Applications in Neurological Research
- PET Tracers for Serotonin Receptors : García et al. (2014) developed carboxamides as PET tracers for serotonin 5-HT1A receptors. Their research found a derivative with high brain uptake, slow brain clearance, and stability, indicating its utility in neuropsychiatric disorder studies (García et al., 2014).
Antitumor Activities
- Synthesis and Antitumor Activity of Pyrimidinyl Pyrazole Derivatives : Naito et al. (2005) synthesized novel compounds with significant cytotoxicity against tumor cell lines. They identified specific derivatives exhibiting potent antitumor activity (Naito et al., 2005).
Pharmacokinetics in Cancer Treatment
- Metabolism of Flumatinib in CML Patients : Gong et al. (2010) studied the metabolism of Flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. They identified the main metabolic pathways of flumatinib, crucial for optimizing cancer treatments (Gong et al., 2010).
Antibacterial and Antifungal Activities
- Synthesis and Evaluation of Antimicrobial Activities : Baldaniya and Patel (2009) synthesized novel compounds and tested their antibacterial and antifungal properties. They found several compounds showing promising antimicrobial activity (Baldaniya & Patel, 2009).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN5O3/c1-26-15-10-14(21-16(22-15)27-2)23-5-7-24(8-6-23)17(25)20-11-3-4-13(19)12(18)9-11/h3-4,9-10H,5-8H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZQWUDKQBGSRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[1.1.1]pentane-1-thiol](/img/structure/B2595027.png)
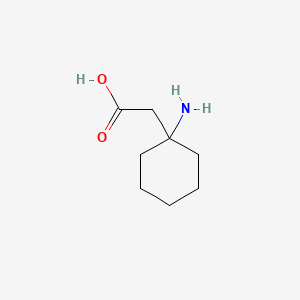
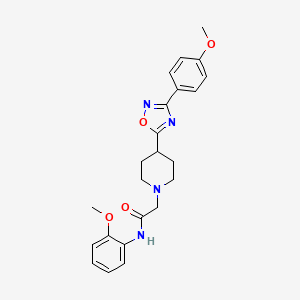
![(Z)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethylidene}hydroxylamine](/img/structure/B2595033.png)
![5-benzoyl-N-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2,3-dihydro-1H-pyrrolizine-1-carboxamide](/img/structure/B2595034.png)
![2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2595036.png)

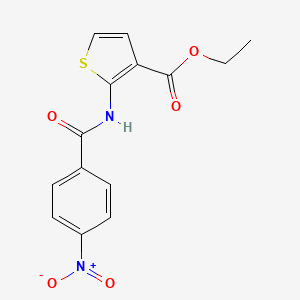
![Ethyl 2-[4-(2-hydroxyethoxy)phenyl]acetate](/img/structure/B2595041.png)
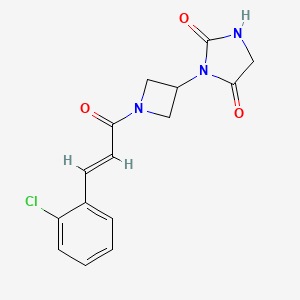
![2-(m-tolyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2595044.png)
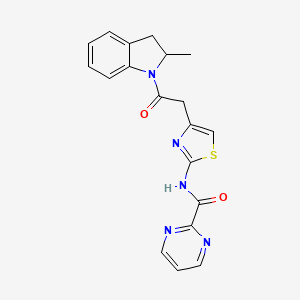
![2-Amino-6-azaspiro[3.4]octan-5-one hydrochloride](/img/structure/B2595047.png)
